![molecular formula C10H15NO B13889582 2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
2,6-Dimethyl-4-[(methyloxy)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methoxymethyl)-2,6-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethyl group attached to the fourth position of the benzene ring, along with two methyl groups at the second and sixth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-2,6-dimethylaniline can be achieved through several methods. One common approach involves the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of 4-(methoxymethyl)-2,6-dimethylaniline typically involves large-scale hydrogenation processes. These processes are optimized to ensure high yield and purity, making the compound suitable for various applications in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions
4-(methoxymethyl)-2,6-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents such as potassium permanganate for oxidation, and electrophiles for substitution reactions. The reaction conditions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted compounds, and various substituted anilines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(methoxymethyl)-2,6-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(methoxymethyl)-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative demethylation, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, depending on the specific context and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(methoxymethyl)-2,6-dimethylaniline include:
- 2-methoxymethyl-1,4-benzenediamine
- 4-methoxymethylbenzoic acid
- 4-(methoxyphenyl)diphenylmethyl
Uniqueness
What sets 4-(methoxymethyl)-2,6-dimethylaniline apart from these similar compounds is its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable for certain applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
4-(methoxymethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C10H15NO/c1-7-4-9(6-12-3)5-8(2)10(7)11/h4-5H,6,11H2,1-3H3 |
Clave InChI |
YCJZLKNEQICBTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



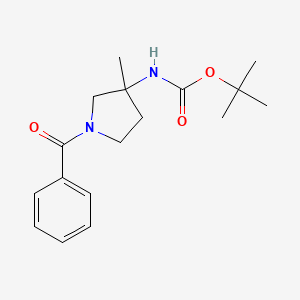
![2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride](/img/structure/B13889543.png)
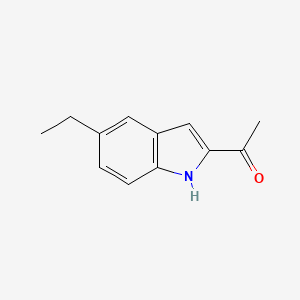
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)

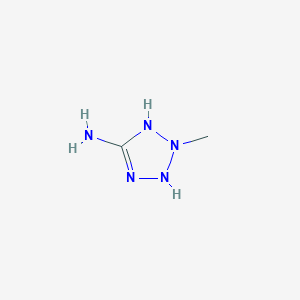
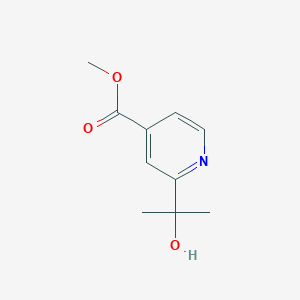
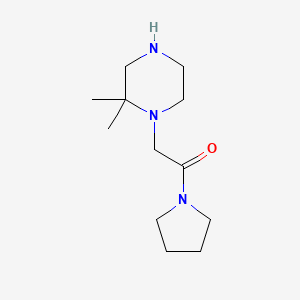
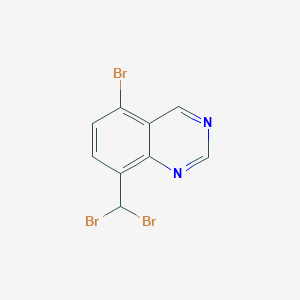
![[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13889577.png)
